2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, also known as Metronidazole Impurity E, is primarily encountered in scientific research as a byproduct during the synthesis of the antibiotic Metronidazole []. Metronidazole is a nitroimidazole medication commonly used to treat anaerobic infections []. Understanding and controlling the formation of impurities like 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol is crucial for ensuring the quality and purity of the final drug product [].
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, also referred to as Metronidazole Impurity E, is a chemical compound characterized by its imidazole ring structure linked to an ethanol moiety. The molecular formula for this compound is C₆H₉N₃O₃, with a molecular weight of 171.15 g/mol. The structure includes a methyl group and a nitro group attached to the imidazole ring, contributing to its unique chemical properties and biological activities .
The synthesis of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-methyl-4-nitroimidazole with bromoethanol in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. Microwave irradiation can also be employed to expedite the reaction process .
This compound is primarily studied for its role as an impurity in the production of Metronidazole, an antibiotic used to treat anaerobic bacterial infections and certain parasitic diseases. The biological activity of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol is of interest due to its potential effects on microbial resistance and toxicity profiles associated with Metronidazole formulations .
The synthesis methods for 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol include:
The primary applications of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol are in pharmaceutical research and development, particularly in studying impurities in Metronidazole formulations. Understanding its properties helps ensure the quality and safety of antibiotic treatments . Additionally, it serves as a reference standard in toxicological studies.
Interaction studies involving 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol focus on its behavior in biological systems, particularly how it interacts with microbial enzymes and other biomolecules. These studies aim to elucidate its potential effects on drug efficacy and safety profiles when present as an impurity in pharmaceutical formulations .
Several compounds share structural similarities with 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Metronidazole | C₆H₉N₃O₃ | Primary antibiotic; contains nitroimidazole structure |
2-(4-Nitro-1H-imidazol-1-yl)ethanol | C₅H₇N₃O₃ | Similar structure but lacks methyl group at position 2 |
2-Methylimidazole | C₄H₆N₂ | Basic imidazole structure without nitro or ethanol groups |
5-Nitroimidazole | C₅H₄N₂O₂ | Contains nitro group but lacks the ethanol chain |
The unique combination of a methyl group at position 2 and a nitro group at position 4 on the imidazole ring distinguishes 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol from its analogs, affecting its solubility, reactivity, and biological interactions significantly compared to other similar compounds .